H-Orn(TFA)-OH H-Orn(TFA)-OH
Brand Name: Vulcanchem
CAS No.: 5123-49-9
VCID: VC4260608
InChI: InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1
SMILES: C(CC(C(=O)O)N)CNC(=O)C(F)(F)F
Molecular Formula: C7H11F3N2O3
Molecular Weight: 228.171

H-Orn(TFA)-OH

CAS No.: 5123-49-9

Cat. No.: VC4260608

Molecular Formula: C7H11F3N2O3

Molecular Weight: 228.171

* For research use only. Not for human or veterinary use.

H-Orn(TFA)-OH - 5123-49-9

Specification

CAS No. 5123-49-9
Molecular Formula C7H11F3N2O3
Molecular Weight 228.171
IUPAC Name (2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1
Standard InChI Key BEEAVYYIFAMIIT-BYPYZUCNSA-N
SMILES C(CC(C(=O)O)N)CNC(=O)C(F)(F)F

Introduction

H-Orn(TFA)-OH is a chemical compound derived from ornithine, an amino acid integral to the urea cycle. The compound features trifluoroacetic acid (TFA) as a protecting group, which is commonly used in organic and peptide chemistry for its strong acidity and electron-withdrawing properties. This derivative is particularly valuable in synthetic chemistry due to its stability and reactivity under specific conditions.

Key Features:

  • Chemical Composition: Ornithine backbone with trifluoroacetic acid as a functional modification.

  • Applications: Widely used in peptide synthesis, organic reactions, and biochemical research.

Structural Overview:

H-Orn(TFA)-OH consists of:

  • Ornithine Core: A non-essential amino acid with two amino groups (α- and δ-amino).

  • TFA Group: A trifluoroacetyl group that protects the δ-amino group, enhancing the molecule's stability during reactions.

General Synthetic Route:

  • Protection of Ornithine: The δ-amino group of ornithine is protected using trifluoroacetic acid.

  • Reaction Conditions:

    • Solvents: Dichloromethane or acetonitrile.

    • Reagents: Trifluoroacetic anhydride or TFA in the presence of catalysts.

  • Purification: Typically achieved through recrystallization or chromatography.

Reaction Scheme:

Ornithine+TFAH-Orn(TFA)-OH\text{Ornithine} + \text{TFA} \rightarrow \text{H-Orn(TFA)-OH}

Applications in Research and Industry

H-Orn(TFA)-OH is primarily utilized in peptide synthesis due to its ability to selectively protect amino groups, enabling controlled reactions at other sites.

Key Applications:

  • Peptide Synthesis: Protects the δ-amino group during chain elongation.

  • Organic Chemistry: Acts as an intermediate for synthesizing complex molecules.

  • Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Advantages of TFA Protection

The inclusion of TFA as a protecting group offers several benefits:

  • Stability: Enhanced resistance to side reactions during synthesis.

  • Selective Reactivity: Facilitates targeted deprotection under acidic conditions.

  • Ease of Removal: Can be removed using mild acids like trifluoroacetic acid itself.

Safety Considerations

Trifluoroacetic acid derivatives, including H-Orn(TFA)-OH, must be handled with care due to their corrosive nature and potential toxicity.

Hazards:

  • Skin burns upon contact.

  • Toxicity to aquatic organisms.

  • Irritation of mucous membranes when inhaled.

Precautions:

  • Use personal protective equipment (PPE).

  • Work in a well-ventilated area or fume hood.

  • Dispose of waste according to local regulations.

Comparative Analysis with Related Compounds

CompoundProtecting GroupApplicationsUnique Features
H-Orn(TFA)-OHTFAPeptide synthesisStrong acidity, easy removal
H-Orn(Boc)-OBzl.HClBoc (tert-butoxycarbonyl)Peptide synthesisStability under basic conditions
H-Orn(Z)-ome hydrochlorideBenzyloxycarbonyl (Z)Peptide synthesisSelective protection for enzymatic studies

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